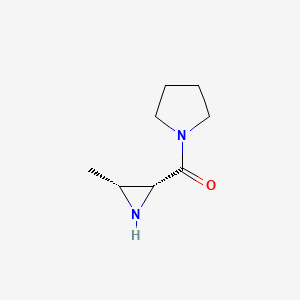
((2R,3R)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2R,3R)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone: is a complex organic compound featuring both aziridine and pyrrolidine rings
准备方法
The synthesis of ((2R,3R)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the aziridine ring: This can be achieved through the reaction of an appropriate epoxide with an amine under basic conditions.
Introduction of the pyrrolidine ring: This step involves the cyclization of a suitable precursor, often through nucleophilic substitution reactions.
Coupling of the two rings: The final step involves the coupling of the aziridine and pyrrolidine rings, often through the use of coupling reagents such as carbodiimides or phosphonium salts.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
((2R,3R)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles such as amines or thiols replace the existing substituents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the aziridine ring and the formation of corresponding amines and alcohols.
科学研究应用
((2R,3R)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific mechanical and chemical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound is explored for its potential use in the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of ((2R,3R)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The aziridine ring is known for its ability to form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The pyrrolidine ring contributes to the compound’s binding affinity and specificity.
相似化合物的比较
((2R,3R)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone: can be compared with other similar compounds, such as:
Aziridine derivatives: These compounds share the aziridine ring but differ in their substituents and overall structure.
Pyrrolidine derivatives: These compounds contain the pyrrolidine ring and are often used in similar applications.
Beta-lactams: These compounds also feature a strained ring system and are widely studied for their antibiotic properties.
The uniqueness of This compound lies in its combination of both aziridine and pyrrolidine rings, which imparts distinct chemical and biological properties.
属性
分子式 |
C8H14N2O |
|---|---|
分子量 |
154.21 g/mol |
IUPAC 名称 |
[(2R,3R)-3-methylaziridin-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C8H14N2O/c1-6-7(9-6)8(11)10-4-2-3-5-10/h6-7,9H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI 键 |
HXWVNYUBMSASCA-RNFRBKRXSA-N |
手性 SMILES |
C[C@@H]1[C@@H](N1)C(=O)N2CCCC2 |
规范 SMILES |
CC1C(N1)C(=O)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


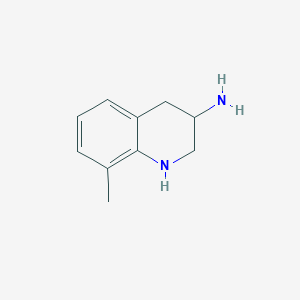

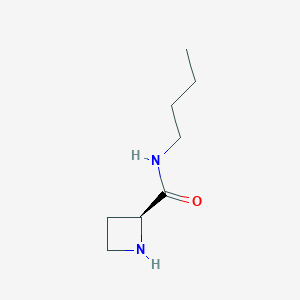
![3-Isopropylimidazo[1,2-A]pyridine](/img/structure/B11919221.png)
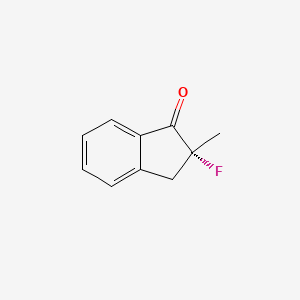
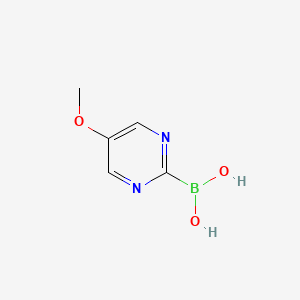
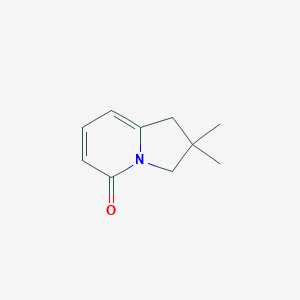



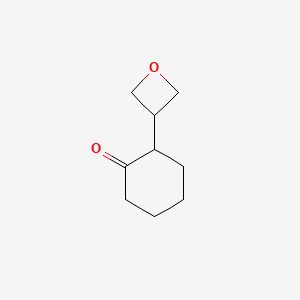
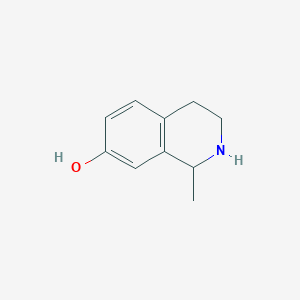
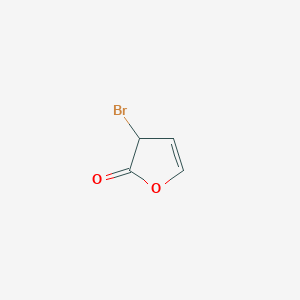
![7H-Oxazolo[5,4-e]indazole](/img/structure/B11919290.png)
